molecular formula C11H14O3 B1434926 2-[(4-Methylphenyl)methoxy]propanoic acid CAS No. 1593041-00-9

2-[(4-Methylphenyl)methoxy]propanoic acid

Cat. No.: B1434926
CAS No.: 1593041-00-9
M. Wt: 194.23 g/mol
InChI Key: CDCUWTPAILBRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylphenyl)methoxy]propanoic acid is a chemical compound with the molecular formula C₁₂H₁₄O₃ It is a derivative of phenylacetic acid, where a methoxy group is attached to the benzene ring at the para position, and a propanoic acid moiety is attached to the benzene ring at the meta position

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common synthetic route involves the esterification of 4-methylphenol (p-cresol) with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Methylation Reaction: Another method involves the methylation of 4-methylphenylmethanol using a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually performed in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The use of catalysts and optimization of reaction conditions are crucial to achieving high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Substitution reactions typically require strong electrophiles or nucleophiles and may be carried out in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Different substituted phenyl derivatives.

Biochemical Analysis

Biochemical Properties

2-[(4-Methylphenyl)methoxy]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding can lead to changes in the conformation of the biomolecule, affecting its activity and interactions with other molecules. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . In in vitro studies, this compound has been shown to maintain its activity over a certain period, but its effects may diminish as it degrades. In in vivo studies, the compound’s long-term effects on cellular function can vary depending on its stability and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects are often observed, where the compound’s effects change significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and the levels of certain metabolites, potentially altering the overall metabolic state of the cell. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby influencing their concentrations within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For instance, binding to specific transporters may facilitate the compound’s entry into cells, while interactions with binding proteins may affect its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular function.

Scientific Research Applications

2-[(4-Methylphenyl)methoxy]propanoic acid has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of phenylacetic acid derivatives on biological systems.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Methylphenyl)methoxy]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(4-Methylphenyl)methoxy]propanoic acid is similar to other phenylacetic acid derivatives, such as 2-[(3-methylphenyl)methoxy]propanoic acid and 2-[(2-methylphenyl)methoxy]propanoic acid. These compounds differ in the position of the methyl group on the benzene ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its para-substituted structure, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCUWTPAILBRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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